1-Bromo-4-methoxy-2,2-dimethylpentane
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Overview
Description
1-Bromo-4-methoxy-2,2-dimethylpentane is an organic compound with the molecular formula C8H17BrO It is a brominated ether, characterized by the presence of a bromine atom and a methoxy group attached to a dimethylpentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2,2-dimethylpentane can be synthesized through the bromination of 4-methoxy-2,2-dimethylpentane. The reaction typically involves the use of bromine (Br2) or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure efficient conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methoxy-2,2-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Corresponding ethers, nitriles, or amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-4-methoxy-2,2-dimethylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Material Science: Utilized in the preparation of specialized polymers and materials with specific properties.
Chemical Biology: Employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxy-2,2-dimethylpentane involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. The methoxy group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
1-Bromo-4-methoxy-2,4-dimethylpentane: Similar structure but with different substitution patterns.
1-Bromo-4-methylpentane: Lacks the methoxy group, leading to different reactivity and applications.
4-Bromo-2,2-dimethylpentane: Similar backbone but without the methoxy group.
Uniqueness: 1-Bromo-4-methoxy-2,2-dimethylpentane is unique due to the presence of both a bromine atom and a methoxy group on a dimethylpentane backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C8H17BrO |
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Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2,2-dimethylpentane |
InChI |
InChI=1S/C8H17BrO/c1-7(10-4)5-8(2,3)6-9/h7H,5-6H2,1-4H3 |
InChI Key |
TVBBGRUYYGKUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)CBr)OC |
Origin of Product |
United States |
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